5-(4-Aminophenyl)thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminophenyl)thiophen-2-amine is an organic compound that features both an amine group and a thiophene ring The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)thiophen-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high yields.
Another method involves the reduction of nitro compounds to amines. For instance, the reduction of 5-(4-nitrophenyl)thiophen-2-amine using hydrogen gas over a metal catalyst such as palladium or platinum can yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(4-Aminophenyl)thiophen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of conductive polymers and other advanced materials
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)thiophen-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simple aromatic amine with similar reactivity but lacks the thiophene ring.
Thiophene-2-amine: Contains the thiophene ring but lacks the additional aromatic amine group.
4-Aminobiphenyl: Contains two aromatic rings with an amine group but lacks the sulfur atom in the thiophene ring.
Uniqueness
5-(4-Aminophenyl)thiophen-2-amine is unique due to the combination of the thiophene ring and the aromatic amine group. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
114314-63-5 |
---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
5-(4-aminophenyl)thiophen-2-amine |
InChI |
InChI=1S/C10H10N2S/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-6H,11-12H2 |
InChI Key |
ZDWBGLOQMVWYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.